molecular formula C4H9Br B033332 2-Bromobutane CAS No. 78-76-2

2-Bromobutane

Cat. No.: B033332
CAS No.: 78-76-2
M. Wt: 137.02 g/mol
InChI Key: UPSXAPQYNGXVBF-UHFFFAOYSA-N
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Description

2-Bromobutane (IUPAC name: (2S)-2-bromobutane) is a chiral secondary alkyl halide with the molecular formula C₄H₉Br and a molecular weight of 137.02 g/mol . It exists as two enantiomers, (R)-2-bromobutane and (S)-2-bromobutane, due to the presence of a stereogenic carbon at the second position . Key physical properties include a melting point of -112°C and a boiling point of 91°C . It is commonly synthesized via SN1 reactions using 2-butanol, sulfuric acid, and ammonium bromide, achieving yields of ~62% under controlled conditions .

This compound is utilized in organic synthesis, stereochemical studies, and photodissociation experiments to investigate chiral molecular behavior . Its microbial degradation by Arthrobacter species involves spontaneous hydrolysis to 2-butanol, followed by oxidation to acetate and ethanol .

Preparation Methods

2-Bromobutane can be synthesized through several methods:

Scientific Research Applications

Pharmaceutical Applications

Synthesis of Active Pharmaceutical Ingredients (APIs)
2-Bromobutane serves as a crucial intermediate in the synthesis of several pharmaceuticals. It is utilized in the production of antihistamines, analgesics, and muscle relaxants. The compound facilitates the formation of quaternary ammonium compounds, which are essential in disinfectants and preservatives .

Case Study: Antihistamine Production
In a study focusing on the synthesis of antihistamines, this compound was employed to create key intermediates that led to the development of effective allergy medications. The reaction pathway typically involves nucleophilic substitution reactions where this compound reacts with amines to form the desired products.

Agricultural Applications

Role in Pesticide Synthesis
this compound is also instrumental in the agricultural sector, particularly in synthesizing herbicides and insecticides. Notable products include bromoxynil and pyrrolnitrin, both of which are effective against various pests and weeds .

Data Table: Pesticides Derived from this compound

Pesticide NameTypeApplication Area
BromoxynilHerbicideBroadleaf weed control
PyrrolnitrinInsecticideControl of soil insects

Fragrance and Flavor Industry

Synthesis of Fragrance Compounds
In the fragrance industry, this compound is utilized as a precursor for synthesizing various esters that impart desirable scents. For instance, it is involved in producing ethyl butyrate and isoamyl butyrate, which are commonly used in perfumes and flavorings .

Chemical Synthesis

Organic Synthesis Intermediate
Beyond its specific applications, this compound acts as an important building block in organic synthesis. It participates in various reactions such as nucleophilic substitutions and eliminations, making it valuable for creating more complex organic molecules .

Market Trends and Future Prospects

The global market for this compound is projected to grow significantly, driven by increasing demand across pharmaceuticals and agriculture. According to market research, the compound's market value is expected to reach approximately USD 236.7 million by 2023 with a compound annual growth rate (CAGR) of 5.7% .

Comparison with Similar Compounds

Structural Isomers: 1-Bromobutane vs. 2-Bromobutane

Property 1-Bromobutane (Primary) This compound (Secondary)
Molecular Formula C₄H₉Br C₄H₉Br
Boiling Point 101–103°C (literature value) 91°C
Chirality Achiral Chiral (two enantiomers)
NMR Signals 4 distinct peaks 4 distinct peaks
SN Reactivity Predominantly SN2 mechanism Predominantly SN1 mechanism
Toxicity (Fish LC₅₀) Data not available 28.97 mg/L (96 h)

Key Differences :

  • Reactivity : 1-Bromobutane undergoes SN2 reactions due to its primary alkyl halide structure, while this compound favors SN1 mechanisms owing to carbocation stability at the secondary carbon .
  • Stereochemistry : this compound’s chirality enables studies on enantioselective reactions, whereas 1-Bromobutane lacks stereoisomerism .

Tertiary Bromides: 2-Bromo-2-methylbutane

Property 2-Bromo-2-methylbutane (Tertiary) This compound (Secondary)
Molecular Formula C₅H₁₁Br C₄H₉Br
Boiling Point ~120°C (estimated) 91°C
Chirality Achiral Chiral
SN Reactivity High (stable tertiary carbocation) Moderate (secondary carbocation)

Key Differences :

  • Reactivity : 2-Bromo-2-methylbutane exhibits faster SN1 reactivity due to the stability of its tertiary carbocation, whereas this compound forms a less stable secondary carbocation .
  • Applications: Tertiary bromides are used in synthesizing branched alcohols (e.g., 2-methyl-2-butanol), while this compound is preferred in chiral resolution studies .

Functionalized Analogs: 2-Bromoacetamide

Property 2-Bromoacetamide This compound
Molecular Formula C₂H₄BrNO C₄H₉Br
Functional Group Carboxamide Alkyl halide
Applications Crystal engineering, hydrogen bonding studies Organic synthesis, chiral studies

Key Differences :

  • Chemical Behavior : 2-Bromoacetamide participates in hydrogen bonding and C–H∙∙∙Br interactions, enabling crystal engineering, whereas this compound is used in substitution reactions .

Biological Activity

2-Bromobutane, a secondary alkyl halide, has garnered attention for its biological activity and potential applications in various fields, including microbiology and organic synthesis. This article delves into the biological effects of this compound, examining its metabolic pathways, antimicrobial properties, and implications for further research.

This compound (C₄H₉Br) is characterized by its bromine atom attached to the second carbon of a butane chain. Its structure can be represented as follows:

CH3CHBrCH2CH3\text{CH}_3-\text{CHBr}-\text{CH}_2-\text{CH}_3

This compound is primarily known for its reactivity in elimination and substitution reactions, which are essential in organic synthesis.

Metabolic Pathways

Research indicates that this compound can be metabolized by certain microorganisms. A notable study demonstrated that a strain of Arthrobacter could utilize this compound as the sole carbon source, converting it into 2-butanol through spontaneous hydrolysis. This process is not mediated by the organism itself but occurs chemically. The subsequent oxidation pathway involves several intermediates, including methyl ethyl ketone and ethyl acetate, ultimately leading to the formation of acetate and ethanol .

Table 1: Metabolic Pathway of this compound

CompoundRole in Metabolism
This compoundSubstrate
2-ButanolIntermediate
Methyl Ethyl KetoneIntermediate
Ethyl AcetateIntermediate
AcetateEnd product
EthanolEnd product

Antimicrobial Activity

The biological activity of this compound extends to its antimicrobial properties. Various studies have explored its effects on microbial growth. For instance, it has been shown that this compound can inhibit the growth of certain bacterial strains, although specific mechanisms remain under investigation. The compound's ability to disrupt cellular processes suggests potential applications as an antibacterial agent .

Case Study: Antibacterial Efficacy

A study assessed the antibacterial activity of various halogenated compounds, including this compound. The Minimum Inhibitory Concentration (MIC) values were determined against different bacterial strains:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus64
Escherichia coli>128
Enterococcus faecalis4

These results indicate that while this compound exhibits some antibacterial properties, it may not be effective against all tested strains .

Implications for Research

The findings regarding the metabolic pathways and antimicrobial activity of this compound highlight its potential as a subject for further research. Understanding the enzymatic processes involved in its metabolism could lead to insights into bioremediation strategies or the development of novel antibacterial agents.

Q & A

Q. Basic: What are the optimal spectroscopic methods for characterizing 2-Bromobutane, and how do structural features influence spectral interpretations?

Answer:
1H NMR and IR spectroscopy are primary tools for characterizing this compound. The 1H NMR spectrum (δ ~1.0–1.8 ppm for methyl/methylene groups and δ ~4.3 ppm for the brominated CH) reflects its stereochemistry and branching . IR spectroscopy identifies C-Br stretching vibrations near 550–650 cm⁻¹ . Advanced analysis includes comparing experimental data with computational simulations (e.g., DFT) to resolve ambiguities in peak assignments.

Q. Basic: How is this compound synthesized in laboratory settings, and what parameters critically affect yield?

Answer:
this compound is typically synthesized via SN2 reactions using HBr and 2-butanol under acid catalysis. Key parameters include:

  • Temperature control : Excess heat promotes elimination (E2) over substitution, reducing yield .
  • Solvent polarity : Polar aprotic solvents (e.g., acetone) favor SN2 mechanisms, while protic solvents may slow reactivity .
  • Purification : Fractional distillation is essential due to byproducts like alkenes (e.g., 1-butene) from elimination .

Q. Advanced: How do deuterated analogs (e.g., this compound-d9) enhance mechanistic studies in nucleophilic substitution reactions?

Answer:
Deuterated isotopes (e.g., this compound-d9) enable kinetic isotope effect (KIE) studies to distinguish between SN1 and SN2 mechanisms. For example:

  • SN1 : C-Br bond cleavage (rate-determining step) shows negligible KIE.
  • SN2 : Steric effects and transition-state geometry amplify KIE .
    Methodologically, isotopic labeling combined with GC-MS or NMR tracking quantifies reaction pathways and intermediates.

Q. Advanced: How can contradictory product ratios in elimination reactions involving this compound be reconciled with theoretical predictions?

Answer:
Dehydrobromination of this compound with strong bases (e.g., KOH/EtOH) produces alkene mixtures (e.g., 1-butene, cis/trans-2-butene). Discrepancies between experimental and Zaitsev-predicted ratios arise from:

  • Steric hindrance : Bulky bases favor less substituted alkenes .
  • Solvent effects : Polar solvents stabilize carbocation intermediates in E1 pathways, altering product distributions .
    Statistical correction using computational models (e.g., transition-state theory) and GC-MS analysis resolves these contradictions .

Q. Basic: What safety protocols are essential when handling this compound in laboratory settings?

Answer:
While avoiding commercial focuses, researchers must:

  • Use fume hoods and PPE (gloves, goggles) to prevent inhalation/skin contact, as this compound is a mutagen and irritant .
  • Implement spill containment measures (e.g., inert absorbents) and avoid ignition sources due to flammability .

Q. Advanced: How does this compound’s reactivity in SN1/SN2 reactions compare to structurally similar alkyl halides (e.g., 1-Bromobutane)?

Answer:
this compound’s branched structure favors SN1 (via carbocation intermediate) over SN2 (steric hindrance). In contrast, 1-Bromobutane undergoes SN2 due to primary carbon accessibility. Experimental validation includes:

  • AgNO3/EtOH tests : Faster precipitation with this compound indicates SN1 dominance .
  • Kinetic studies : Rate comparisons under varied solvent polarities confirm mechanistic preferences .

Q. Advanced: What role does this compound play in microbial degradation studies, and how are metabolic pathways elucidated?

Answer:
Certain Arthrobacter species metabolize this compound via spontaneous hydrolysis to 2-butanol, followed by enzymatic oxidation. Methodologies include:

  • Isotopic tracing : 13C-labeled substrates track carbon flow in degradation pathways .
  • Enzyme assays : Hydrolase activity measurements confirm biodegradation efficiency .

Properties

IUPAC Name

2-bromobutane
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InChI

InChI=1S/C4H9Br/c1-3-4(2)5/h4H,3H2,1-2H3
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InChI Key

UPSXAPQYNGXVBF-UHFFFAOYSA-N
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Canonical SMILES

CCC(C)Br
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Molecular Formula

C4H9Br
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DSSTOX Substance ID

DTXSID7021499
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Molecular Weight

137.02 g/mol
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Physical Description

2-bromobutane appears as a colorless to pale-yellow colored liquid with a pleasant odor. Flash point 65 °F. Insoluble in water and denser than water. Vapors are heavier than air and may be narcotic in high concentrations. Used to make other chemicals., Colorless liquid with a pleasant odor; [Hawley]
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Boiling Point

196.5 °F at 760 mmHg (USCG, 1999), 91.2 °C
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Flash Point

70 °F (USCG, 1999), 21.1 °C, 70 °F (Open Cup)
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Solubility

Soluble in alcohol and ether; insoluble in water.
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Density

1.258 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.2425 at 25 °C/25 °C
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Vapor Pressure

57.0 [mmHg], 57 mm Hg at 25 °C (extrapolated)
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Color/Form

Clear, colorless liquid

CAS No.

78-76-2
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Melting Point

-169.4 °F (USCG, 1999), -112 °C
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Retrosynthesis Analysis

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